Cas no 2549019-31-8 (1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane)

1-(Cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane is a diazepane-based compound featuring a cyclopropanesulfonyl moiety and a pyrazole-substituted ethyl group. Its unique structure contributes to potential applications in medicinal chemistry, particularly as an intermediate or scaffold for biologically active molecules. The cyclopropanesulfonyl group enhances metabolic stability, while the pyrazole moiety offers opportunities for hydrogen bonding interactions, improving target binding affinity. The diazepane core provides conformational flexibility, which may be advantageous in drug design. This compound is suitable for research in kinase inhibition or GPCR modulation due to its balanced lipophilicity and polarity. High-purity synthesis routes ensure reproducibility for pharmacological studies.
1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane structure
2549019-31-8 structure
Product Name:1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane
CAS No:2549019-31-8
MF:C13H22N4O2S
MW:298.404381275177
CID:5313446
PubChem ID:154853729
Update Time:2025-06-15

1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane Chemical and Physical Properties

Names and Identifiers

    • 1-(Cyclopropylsulfonyl)hexahydro-4-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,4-diazepine
    • 2549019-31-8
    • AKOS040723674
    • F6752-2921
    • 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane
    • Inchi: 1S/C13H22N4O2S/c18-20(19,13-3-4-13)17-8-2-6-15(10-12-17)9-11-16-7-1-5-14-16/h1,5,7,13H,2-4,6,8-12H2
    • InChI Key: XSFGIXWAJRXPPW-UHFFFAOYSA-N
    • SMILES: S(C1CC1)(N1CCCN(CCN2C=CC=N2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 298.14634713g/mol
  • Monoisotopic Mass: 298.14634713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 467.7±55.0 °C(Predicted)
  • pka: 6.68±0.10(Predicted)

1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane Pricemore >>

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Additional information on 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane

Comprehensive Overview of 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane (CAS No. 2549019-31-8)

The compound 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane (CAS No. 2549019-31-8) is a sophisticated heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a diazepane core modified with cyclopropanesulfonyl and pyrazol-1-yl substituents, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of biological pathways, given its ability to interact with specific protein targets.

In recent years, the demand for novel small-molecule inhibitors and biochemical probes has surged, driven by advancements in drug discovery and personalized medicine. The 1,4-diazepane scaffold, in particular, is known for its versatility in medicinal chemistry, often serving as a key pharmacophore in central nervous system (CNS) drugs and anti-inflammatory agents. The incorporation of a pyrazole moiety further enhances its binding affinity and selectivity, making 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane a compound of high interest.

From a synthetic chemistry perspective, the preparation of CAS No. 2549019-31-8 involves multi-step organic transformations, including sulfonylation and alkylation reactions. The cyclopropanesulfonyl group is introduced to improve metabolic stability, while the pyrazol-1-yl ethyl side chain contributes to solubility and target engagement. These structural features align with current trends in drug design, where researchers prioritize compounds with balanced pharmacokinetic properties.

One of the most frequently searched questions in the field is: "What are the applications of 1,4-diazepane derivatives in drug discovery?" This reflects the growing curiosity about the therapeutic potential of such compounds. 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane is often discussed in the context of kinase inhibition and G protein-coupled receptor (GPCR) modulation, areas that are hotbeds of innovation in modern pharmacology. Its ability to cross the blood-brain barrier also makes it a candidate for neurological disorders, a topic of immense public interest.

Another trending topic is the role of sulfonamide-containing compounds in addressing antibiotic resistance. While CAS No. 2549019-31-8 is not an antibiotic, its cyclopropanesulfonyl group highlights the broader relevance of sulfonamides in medicinal chemistry. Researchers are exploring similar structures for their potential to combat resistant bacterial strains, a pressing global health challenge.

In summary, 1-(cyclopropanesulfonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-1,4-diazepane represents a compelling example of how strategic molecular design can yield compounds with diverse biological activities. Its CAS No. 2549019-31-8 serves as a unique identifier for researchers navigating the complex landscape of chemical databases. As the scientific community continues to unravel its mechanisms and applications, this compound is poised to play a pivotal role in the next generation of therapeutic agents.

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